molecular formula C24H19ClN4O5 B2778782 methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 923192-48-7

methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No. B2778782
CAS RN: 923192-48-7
M. Wt: 478.89
InChI Key: SMWCLRDBNJEJND-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine. The compound is a derivative of pyrrolo[2,3-d]pyrimidine, which is an essential base component of the genetic material of deoxyribonucleic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to the 4-position of a piperidine . It also contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with a pyrrole ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available sources, related compounds have been studied. For example, catalytic protodeboronation of pinacol boronic esters has been reported .

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate to form 4-chlorobenzyl ethyl acetoacetate, which is then reacted with urea to form 4-chlorobenzyl 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylate. This intermediate is then reacted with methyl 4-aminobenzoate and acetic anhydride to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl acetoacetate", "urea", "methyl 4-aminobenzoate", "acetic anhydride" ], "Reaction": [ "Step 1: React 4-chlorobenzylamine with ethyl acetoacetate in the presence of a base catalyst to form 4-chlorobenzyl ethyl acetoacetate.", "Step 2: React 4-chlorobenzyl ethyl acetoacetate with urea in the presence of a base catalyst to form 4-chlorobenzyl 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylate.", "Step 3: React 4-chlorobenzyl 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylate with methyl 4-aminobenzoate and acetic anhydride in the presence of a base catalyst to form methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate." ] }

CAS RN

923192-48-7

Product Name

methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Molecular Formula

C24H19ClN4O5

Molecular Weight

478.89

IUPAC Name

methyl 4-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H19ClN4O5/c1-34-23(32)16-6-10-18(11-7-16)27-20(30)14-28-19-3-2-12-26-21(19)22(31)29(24(28)33)13-15-4-8-17(25)9-5-15/h2-12H,13-14H2,1H3,(H,27,30)

InChI Key

SMWCLRDBNJEJND-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

solubility

not available

Origin of Product

United States

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